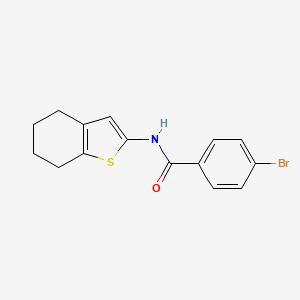

4-bromo-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Description

Properties

IUPAC Name |

4-bromo-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNOS/c16-12-7-5-10(6-8-12)15(18)17-14-9-11-3-1-2-4-13(11)19-14/h5-9H,1-4H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRYUFPBODUHIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)NC(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable diene or alkyne.

Amidation: The final step involves the formation of the amide bond. This can be accomplished by reacting the brominated benzothiophene with 4-aminobenzamide under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the benzothiophene moiety or the amide group.

Coupling Reactions: The bromine atom allows for palladium-catalyzed coupling reactions such as Suzuki-Miyaura or Heck coupling.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Amidation: EDCI and HOBt in an organic solvent like dichloromethane.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF (dimethylformamide).

Major Products Formed

Substitution: Products where the bromine atom is replaced by other functional groups.

Oxidation: Oxidized derivatives of the benzothiophene moiety.

Coupling: Biaryl or other coupled products depending on the reaction partners.

Scientific Research Applications

4-bromo-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.

Material Science: The compound’s structural features make it suitable for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used in the study of enzyme inhibition or receptor binding due to its amide functionality and aromatic structure.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom and the amide group can interact with biological targets through hydrogen bonding, van der Waals forces, and halogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Conformation

4-Bromo-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (Hypothetical):

The bromine atom introduces steric bulk and electron-withdrawing effects, which may reduce solubility compared to methoxy-substituted analogs. Its tetrahydrobenzothiophene core likely adopts a puckered conformation (e.g., envelope or half-chair) similar to related compounds .N-(4-Bromophenyl)-3,4,5-Trimethoxybenzamide ():

Substitution with three methoxy groups enhances electron density and hydrogen-bonding capacity. The crystal structure reveals chains stabilized by N–H···O hydrogen bonds, contrasting with the intramolecular hydrogen bonds observed in tetrahydrobenzothiophene derivatives .N-(3-Benzoyl-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl)Benzamide (–5):

The cyclohexene ring adopts a half-chair conformation (θ = 0.5098°, φ = 126.7°), and intramolecular N–H···O hydrogen bonds form an S(6) ring. Dihedral angles between the thiophene and benzamide rings (7.1° and 59.0°) indicate planarity differences compared to brominated analogs .

Structural and Crystallographic Data

Table 1: Key Structural Parameters of Selected Compounds

THB: Tetrahydrobenzothiophene; *TMB: Trimethoxybenzamide

Biological Activity

4-bromo-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a compound belonging to the class of benzamides, characterized by its unique structural features that include a bromine atom and a tetrahydrobenzothiophene moiety. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and biological activities.

The molecular formula of this compound is C15H14BrNOS with a molecular weight of 316.24 g/mol. The compound exhibits a logP value of approximately 3.5, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

- Inhibition of Receptor Activity : Compounds with a thiophene nucleus have been reported to exhibit inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, derivatives of benzamides have shown efficacy in inhibiting FGFR1 in non-small cell lung cancer (NSCLC) cell lines .

- Cell Cycle Arrest and Apoptosis Induction : Research indicates that certain benzamide derivatives can induce cell cycle arrest at the G2 phase and promote apoptosis in cancer cells through modulation of signaling pathways involving ERK and PLCγ1 .

Case Studies

-

FGFR1 Inhibition :

- In a study evaluating the biological activity of similar benzamide derivatives, one compound demonstrated IC50 values ranging from 1.25 to 2.31 µM against multiple NSCLC cell lines with FGFR1 amplification. The compound was shown to inhibit the phosphorylation of key signaling proteins in a dose-dependent manner, suggesting its potential as an anticancer agent .

- Neuroprotective Effects :

Comparative Analysis

| Compound Name | Structure | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|---|

| This compound | Structure | FGFR1 inhibitor | 1.25 - 2.31 | Effective against NSCLC |

| C9 (related derivative) | N/A | Cell cycle arrest & apoptosis | 1.36 ± 0.27 | Induces G2 phase arrest |

Synthesis and Preparation Methods

The synthesis of this compound typically involves:

- Formation of Benzothiophene Core : A cyclization reaction between a thiol and a suitable diene.

- Amidation Reaction : The brominated benzothiophene is reacted with 4-aminobenzamide using coupling reagents like EDCI and HOBt to form the amide bond.

Q & A

Q. Methodological Answer :

- Docking Studies : Pair SC-XRD data with molecular docking to predict binding modes to target proteins (e.g., bacterial DNA helicases or kinases). For example, benzothiophene derivatives show activity against RecBCD helicase via π-orbital interactions with aromatic residues .

- Dynamic Simulations : MD simulations (using AMBER or GROMACS) assess conformational flexibility in solution, correlating with enzyme inhibition profiles .

- SAR Analysis : Compare substituent effects (e.g., bromo vs. methoxy groups) on bioactivity using in vitro assays (see Table 1) .

Table 1 : Hypothetical Structure-Activity Relationship (SAR) Based on Analogous Compounds

| Substituent (R) | IC₅₀ (μM) * | Target Enzyme |

|---|---|---|

| 4-Br | 12.3 ± 1.2 | RecBCD |

| 4-OCH₃ | 8.7 ± 0.9 | RecBCD |

| 3-Cl | 23.4 ± 2.1 | AddAB |

| *Data extrapolated from . |

How can contradictions in reported biological activities be resolved methodologically?

Methodological Answer :

Discrepancies often arise from assay conditions or impurity profiles. To address:

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) and HRMS (e.g., m/z 361.11 calculated vs. 361.977 observed) .

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed ATP concentration in helicase assays) .

- Meta-Analysis : Cross-reference bioactivity data with crystallographic parameters (e.g., dihedral angles affecting steric hindrance) .

What mechanistic pathways are hypothesized for its antimicrobial activity?

Methodological Answer :

The compound’s benzothiophene core and bromobenzamide group may target:

- Enzyme Inhibition : Competitive binding to bacterial helicases (e.g., RecBCD), disrupting DNA repair .

- Membrane Disruption : Amphiphilic properties (logP ~3.5) facilitate interaction with lipid bilayers, as seen in oxadiazole derivatives .

- Redox Modulation : The thiophene sulfur atom may quench reactive oxygen species (ROS), validated via fluorescence-based ROS assays .

How can spectroscopic data (NMR, IR) be interpreted to confirm functional groups and purity?

Q. Methodological Answer :

- ¹H NMR : Key signals include:

- NH proton: δ ~12.6 ppm (s, 1H, broad due to hydrogen bonding) .

- Aromatic protons: δ 7.4–8.0 ppm (multiplets from bromobenzene and benzothiophene) .

- IR : Stretches at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) confirm the amide bond .

- Mass Spec : Molecular ion [M+H]⁺ at m/z 361.977 matches theoretical MW (361.44 g/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.